molecular formula C12H11NO3 B11891552 N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide CAS No. 66611-72-1

N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

Cat. No.: B11891552
CAS No.: 66611-72-1
M. Wt: 217.22 g/mol
InChI Key: AOVJSWHKUGNIDY-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a high-purity coumarin derivative of significant interest in medicinal chemistry and biological research. This compound, with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol, serves as a key scaffold in the synthesis of novel bioactive molecules . Its core structure is based on the 4-methylcoumarin framework, which is known for diverse biological activities. Research into this acetamide derivative and its structural analogues has demonstrated considerable potential in pharmacological applications. Synthesized coumarin-acetamide hybrids have shown potent activity against human pathogenic bacteria and dermatophytic fungi, with some analogues exhibiting comparable or superior potency to standard drugs like Ciprofloxacin and Griseofulvin . Furthermore, related coumarin derivatives have been investigated for their significant antioxidant properties, displaying excellent hydrogen peroxide and free radical scavenging activities in vitro, as measured by DPPH and FRAP assays . This makes the compound a valuable probe for studying oxidative stress in biological systems. The compound is offered for research applications only and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. CAS Registry Numbers: 66611-72-1; 91569-58-3 Molecular Formula: C12H11NO3 Molecular Weight: 217.22 g/mol

Properties

CAS No.

66611-72-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)acetamide

InChI

InChI=1S/C12H11NO3/c1-7-5-12(15)16-11-6-9(13-8(2)14)3-4-10(7)11/h3-6H,1-2H3,(H,13,14)

InChI Key

AOVJSWHKUGNIDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Perkin Reaction Optimization

The reaction employs 4-methylsalicylaldehyde (1.0 mol), alkali metal acetate (0.2–0.6 mol), and acetic anhydride (1–4 mol) under reflux conditions (180–200°C). Sodium acetate is preferred due to its cost-effectiveness and reactivity. Maintaining a substoichiometric ratio of acetate (≤0.6 mol per mole of aldehyde) prevents side reactions and facilitates product isolation via fractional distillation.

Key Parameters :

  • Temperature : Elevated temperatures (≥180°C) accelerate cyclization but risk decomposition.

  • Solvent-Free Conditions : Eliminates dilution effects, enhancing reaction kinetics.

  • Workup : Distillation under reduced pressure (1–300 mmHg) yields 4-methylcoumarin with >85% purity.

Functionalization at the 7-Position: Amination and Acetylation

Nitration-Reduction Pathway

The 7-position of 4-methylcoumarin is selectively aminated through a two-step nitration-reduction sequence :

  • Nitration : Treat 4-methylcoumarin with fuming nitric acid (HNO₃, 90%) in concentrated sulfuric acid at 0–5°C. This introduces a nitro group at the 7-position, yielding 7-nitro-4-methylcoumarin .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, 40 psi) in ethanol reduces the nitro group to an amine, producing 7-amino-4-methylcoumarin with >90% yield.

Direct Acetylation of 7-Amino-4-methylcoumarin

The final step involves acetylation of the aromatic amine:

  • Reagents : Acetic anhydride (1.2 equivalents) in anhydrous pyridine or dimethylformamide (DMF).

  • Conditions : Stirring at 50–60°C for 4–6 hours under inert atmosphere (N₂/Ar).

  • Workup : Precipitation in ice-water followed by recrystallization from ethanol yields This compound (mp: 214–216°C).

Yield Optimization :

ParameterOptimal RangeImpact on Yield
Acetic Anhydride (eq)1.2–1.5Maximizes acylation
Temperature (°C)50–60Minimizes decomposition
SolventDMFEnhances solubility

Alternative Synthetic Routes

Solid-Phase Synthesis

A novel approach employs AMC-resin (7-aminocoumarin-4-acetic acid linked to Wang resin) for peptide-AMC conjugates. While primarily used for fluorogenic substrates, this method can be adapted for this compound by omitting peptide elongation steps.

Procedure :

  • Coupling : Fmoc-Aca-OH (7-aminocoumarin-4-acetic acid) is anchored to Wang resin via standard esterification.

  • Deprotection : Fmoc removal with 20% piperidine in DMF exposes the amine.

  • Acetylation : Treatment with acetic anhydride (3 eq) and HOBt (1 eq) in DMF completes the synthesis.

  • Cleavage : TFA (95%) liberates the product, with subsequent decarboxylation at 60°C yielding the target compound.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :

    • Lactone C=O stretch: 1700–1681 cm⁻¹.

    • Acetamide N–H bend: 1534 cm⁻¹.

  • ¹H NMR (CDCl₃) :

    • Acetamide methyl: δ 2.25 (s, 3H).

    • Coumarin H-5: δ 7.76 (d, J = 8.8 Hz).

  • 13C NMR :

    • Lactone carbonyl: δ 168–170 ppm.

    • Acetamide carbonyl: δ 169–171 ppm.

Purity Assessment

  • HPLC : C18 column (λ = 254 nm), isocratic elution (ACN:H₂O, 70:30). Retention time: 6.2 min.

  • Melting Point : 214–216°C (uncorrected).

Challenges and Mitigation Strategies

By-Product Formation

  • Issue : O-acetylation competing with N-acetylation.

  • Solution : Use bulky bases (e.g., pyridine) to favor nucleophilic attack at the amine.

Photodegradation

  • Issue : Coumarin derivatives degrade under UV light.

  • Solution : Store products in amber vials at −20°C.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Sodium Acetate : Preferred over potassium acetate due to lower cost and equivalent efficacy.

  • Recycling : Distillation residues can be repurposed for subsequent batches.

Green Chemistry Adaptations

  • Solvent Recovery : DMF and acetic anhydride are distilled and reused, reducing waste.

  • Microwave Assistance : Reduces reaction time by 50% (e.g., 2 hours vs. 4 hours) .

Chemical Reactions Analysis

Substitution Reactions

The acetamide nitrogen and coumarin scaffold enable nucleophilic substitution and functionalization.

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationAlkyl halides, K₂CO₃, DMF, refluxN-Alkyl-7-coumarinyloxyacetamide85–97%
AcylationAcyl chlorides, TEA, DCM, RTN-Acyl-7-coumarinyloxyacetamide63–89%
Nucleophilic displacementThioglycolic acid, ZnCl₂, dioxane, refluxThiazolidinone derivatives72–86%

Key Findings :

  • N-Alkylation : Ethyl bromoacetate reacts with 7-hydroxy-4-methylcoumarin under basic conditions to form ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, which is hydrolyzed to the corresponding acid for further amidation .

  • Acylation : Reaction with aromatic/aliphatic amines in the presence of oxalyl chloride yields substituted acetamides (e.g., N-phenyl and N-butyl derivatives) .

Condensation and Cyclization Reactions

The acetamide hydrazide intermediate facilitates heterocycle formation.

Table 2: Cyclization Reactions

SubstrateReagents/ConditionsProductYieldSource
AcetohydrazideAromatic aldehydes, thioglycolic acid, refluxThiazolidin-4-one derivatives70–85%
Hydrazide + NaN₃DMF, AcOH, 80°C1,3,4-Oxadiazole or tetrazole derivatives57–92%

Key Findings :

  • Thiazolidinone Formation : Condensation with aldehydes followed by cyclization with thioglycolic acid produces thiazolidinones, confirmed by IR (C=O at 1,714 cm⁻¹) and NMR .

  • Oxadiazole Synthesis : Treatment with sodium azide and glacial acetic acid yields 1,3,4-oxadiazoles, characterized by distinct ¹H-NMR peaks at δ 4.60–4.95 (methylene protons) .

Hydrolysis and Amide Formation

The ester group undergoes hydrolysis to generate intermediates for further functionalization.

Table 3: Hydrolysis and Amidation

Starting MaterialReagents/ConditionsProductYieldSource
Ethyl ester derivativeKOH, ethanol, reflux2-(Coumarinyloxy)acetic acid90%
Acid + AmineOxalyl chloride, TEA, DCMSubstituted acetamides63–97%

Key Findings :

  • Hydrolysis of ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate with KOH produces the carboxylic acid, which reacts with amines (e.g., benzylamine, 3,5-dimethoxyaniline) to form amides .

  • Single-crystal X-ray analysis confirms the structure of intermediates (CCDC No. 1439494) .

Spectral Characterization

Products are validated using spectroscopic methods:

  • IR : Lactone carbonyl (1,714–1,721 cm⁻¹), amide C=O (1,640–1,667 cm⁻¹) .

  • ¹H-NMR : Coumarin aromatic protons (δ 6.17–7.76), methylene groups (δ 4.60–4.95) .

Scientific Research Applications

Medicinal Chemistry

N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide exhibits significant potential as a therapeutic agent due to its antimicrobial and antioxidant properties.

Antimicrobial Activity

Research has shown that derivatives of this compound possess notable antimicrobial activity against various pathogens. For instance, studies indicated that compounds derived from 4-methylcoumarin demonstrated effectiveness against Staphylococcus pneumoniae and other bacteria such as Pseudomonas aeruginosa and Bacillus subtilis .

Table 1: Antimicrobial Efficacy of Coumarin Derivatives

Compound NamePathogen TestedActivity Level
4-methylcoumarin derivative AStaphylococcus pneumoniaeHigh
4-methylcoumarin derivative BPseudomonas aeruginosaModerate
4-methylcoumarin derivative CBacillus subtilisLow

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Studies suggest that the compound can effectively scavenge free radicals, thereby potentially reducing oxidative stress in biological systems .

Biochemical Research

This compound serves as a substrate for dipeptidyl aminopeptidase IV (DPP IV), which is crucial in peptide metabolism. The interaction with DPP IV leads to the cleavage of this compound, resulting in fluorescent products that are useful in biochemical assays .

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential use in developing new materials with specific properties.

Synthesis of New Materials

The compound can act as a building block for synthesizing more complex molecules, including polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties such as stability and reactivity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial activity. The results indicated that specific modifications to the coumarin structure significantly enhanced antibacterial potency against resistant strains .

Case Study 2: Antioxidant Activity

Another research effort focused on the antioxidant potential of this compound derivatives. The findings demonstrated that certain derivatives exhibited up to 90% inhibition of free radical formation in vitro, suggesting their potential as therapeutic agents in oxidative stress-related diseases .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of coumarin-acetamide hybrids are highly sensitive to substituent variations. Key analogs and their distinguishing features include:

Compound Name Structural Variation Key Properties/Activities References
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Chloro-phenylacetyl group at 7-position Superior anti-inflammatory activity vs. ibuprofen
N-(4-Methoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide Ether-linked 4-methoxyphenyl group Enhanced antibacterial activity (E. coli, S. aureus)
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-piperidin-1-ylphenyl)acetamide Piperidinylphenyl substituent Potential CNS activity (structural similarity to MAO inhibitors)
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide Amino group on acetamide Improved solubility; untested bioactivity
  • Chloro and Phenyl Substituents : The introduction of a chloro-phenylacetyl group (as in (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide) significantly enhances anti-inflammatory potency, likely due to increased lipophilicity and enzyme binding affinity .
  • Ether Linkages vs. Direct Attachment : Compounds with ether-linked substituents (e.g., 4-methoxyphenyl) exhibit distinct antibacterial profiles compared to the parent acetamide, suggesting that steric and electronic factors modulate target interactions .
  • Amino and Alkyl Modifications: The amino-substituted analog () may offer improved solubility, while longer alkyl chains (e.g., palmitamide in ) could enhance membrane permeability but reduce metabolic stability.

Spectral and Analytical Data Comparison

Critical spectral data highlight structural differences:

Compound FTIR (cm⁻¹) HRMS (Observed) Molecular Formula
N-(4-Methyl-2-oxo-2H-chromen-7-yl)acetamide 3355 (N-H), 1679 (C=O) Not reported C₁₂H₁₁NO₃
N-(4-Methoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide 3362 (N-H), 1691 (C=O) 339.1104 [M⁺] C₁₉H₁₇NO₅
N-(2-Fluorophenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide 3364 (N-H), 1700 (C=O) 309.0994 [M⁺] C₁₈H₁₄FNO₄
  • The FTIR spectra consistently show N-H and carbonyl stretches (~3350–3365 cm⁻¹ and ~1679–1700 cm⁻¹, respectively), confirming the acetamide core. Variations in HRMS and molecular formulas reflect substituent-driven mass differences .

Anti-Inflammatory Activity

The chloro-phenylacetyl analog demonstrates 2–3-fold greater anti-inflammatory activity than ibuprofen in vitro, attributed to the electron-withdrawing chlorine atom enhancing interaction with cyclooxygenase (COX) enzymes . In contrast, the parent acetamide lacks significant anti-inflammatory effects, emphasizing the importance of bulky, lipophilic substituents.

Antimicrobial and Anticancer Potential

  • Antibacterial Activity: Thiazolidinone-linked derivatives (e.g., 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide) show broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values <10 µg/mL .
  • Anticancer Activity : Derivatives with piperidinyl or substituted aryl groups (e.g., 4-piperidin-1-ylphenyl) exhibit moderate cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines, possibly via topoisomerase inhibition .

Enzyme Inhibition

However, specific data for this compound remain unexplored .

Biological Activity

N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, a compound featuring a chromenone structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H11_{11}N1_{1}O3_{3} and a molecular weight of approximately 217.22 g/mol. The compound's structure includes a fused benzopyran ring system, characteristic of chromenones, which is known for various biological activities.

The primary biological activity of this compound is attributed to its antagonistic effects on specific neurotransmitter receptors:

  • Dopamine D2 Receptors : The compound binds to D2 receptors, inhibiting their activity, which can influence dopaminergic pathways associated with mood regulation and behavioral responses.
  • Serotonin 5-HT2 Receptors : Similarly, it interacts with serotonin receptors, affecting serotonergic pathways that play crucial roles in mood and anxiety disorders.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effectiveness against:

  • Staphylococcus pneumoniae
  • Pseudomonas aeruginosa
  • Bacillus subtilis

The compound showed high antimicrobial activity, particularly against Gram-positive bacteria .

Anticancer Activity

In vitro studies have assessed the anticancer potential of derivatives of this compound. Notably, specific derivatives have shown promising results against cancer cell lines such as A549 (lung cancer cells). The presence of certain substituents in the molecular structure significantly influenced the anticancer activity:

Compound DerivativeCell LineViability Reduction (%)
Compound 6A54964
Compound 7A54961
Control CompoundA549100

These results suggest that structural modifications can enhance the anticancer efficacy of the base compound .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies using the phosphomolybdenum method indicated that several derivatives exhibited excellent antioxidant activity compared to ascorbic acid, highlighting their potential in combating oxidative stress-related diseases .

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive study evaluated various derivatives for their antimicrobial efficacy against clinically relevant pathogens. The findings revealed that certain derivatives exhibited potent activity against multidrug-resistant strains, making them candidates for further development in treating resistant infections .
  • Anticancer Research : A recent investigation into the anticancer properties highlighted that modifications to the acetamide moiety significantly enhanced cytotoxicity in cancer cell lines while maintaining low toxicity in non-cancerous cells. This specificity is crucial for developing targeted cancer therapies .
  • Biochemical Pathways : The interaction with Dipeptidyl Peptidase IV (DPP IV) was studied to understand its role in peptide metabolism. The compound acts as a substrate for DPP IV, influencing various cellular processes and potentially modulating peptide activity within biological systems .

Q & A

Q. Why do synthetic yields vary significantly between similar acylations, and how is reproducibility ensured?

  • Resolution : Yield variations arise from moisture sensitivity or competing side reactions. Strict anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) improve consistency. Reagent pre-activation (e.g., DCC coupling) enhances efficiency .

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